Mono-2-ethylHydroxyhexyl Terephthalate
Description
Mono-2-ethylHydroxyhexylTerephthalate (MEHHTP) is a monoester oxidative metabolite of the plasticizer di-2-ethylhexyl terephthalate (DEHTP), a structural isomer of di-2-ethylhexyl phthalate (DEHP). DEHTP has gained prominence as a replacement for DEHP in food packaging, medical devices, and consumer products due to regulatory restrictions on ortho-phthalates . MEHHTP is formed via hepatic metabolism of DEHTP by human liver microsomes, involving hydroxylation at the 5-position of the 2-ethylhexyl side chain, yielding a hydroxyhexyl moiety . Its identification relies on mass spectrometry (MS) and authentic standards, with characteristic fragmentation patterns (e.g., m/z = 293 and retention time [RT] = 15.5–18.6 min) .
MEHHTP is a specific biomarker of DEHTP exposure, unlike terephthalic acid (TPA), which is non-specific and shared among terephthalate derivatives . It has been detected in human urine across diverse populations, including pregnant women and children, with geometric mean concentrations reported in studies such as NHANES 2017–2018 and PROTECT cohort analyses . Emerging toxicological evidence links MEHHTP to metabolic disruptions, including non-alcoholic fatty liver disease (NAFLD), oxidative stress, and altered hormone levels (e.g., reduced progesterone in pregnancy) .
Properties
IUPAC Name |
4-(2-ethyl-5-hydroxyhexoxy)carbonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-3-12(5-4-11(2)17)10-21-16(20)14-8-6-13(7-9-14)15(18)19/h6-9,11-12,17H,3-5,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRKAFOVPBFSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)O)COC(=O)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027636 | |
| Record name | Mono-2-ethylHydroxyhexyl Terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1684398-38-6 | |
| Record name | Mono-2-ethylHydroxyhexyl Terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mono-2-ethylHydroxyhexylTerephthalate can be synthesized through the esterification of terephthalic acid with 2-ethyl-5-hydroxyhexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Mono-2-ethylHydroxyhexylTerephthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form terephthalic acid and other by-products.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various esters and ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biochemical Implications
MEHHTP is primarily studied as a biomarker for exposure to DEHTP. Its identification in human urine samples has been pivotal in understanding the metabolism of DEHTP and assessing human exposure levels. Studies have shown that MEHHTP, alongside its counterpart mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP), represents about 15% of the oral dose of DEHTP excreted in urine, with approximately 2% attributed to MEHHTP .
Table 1: Metabolite Excretion from DEHTP
| Metabolite | Percentage of Dose Excreted | Detection Frequency |
|---|---|---|
| MECPTP | 13% | 99.9% |
| MEHHTP | 2% | 96% |
Exposure Assessment
Research has indicated that MEHHTP can serve as an effective biomarker for monitoring human exposure to DEHTP. A study involving 2,970 urine samples demonstrated significant correlations between MEHHTP and MECPTP concentrations across various demographics, including age and sex . The adjusted geometric mean concentrations of these metabolites varied significantly, suggesting potential differences in exposure levels among different population groups.
Case Study: Demographic Variations in Exposure
In a comprehensive analysis, female participants exhibited higher concentrations of both MEHHTP and MECPTP compared to males. Furthermore, concentrations increased with household income and decreased with age, indicating socio-economic factors influence exposure levels .
Health Implications
Emerging research highlights the potential health risks associated with MEHHTP exposure. Notably, studies have linked MEHHTP to non-alcoholic fatty liver disease (NAFLD), suggesting that it may contribute to lipid accumulation through the activation of liver X receptor alpha (LXRα) pathways . In vitro studies using hepatocyte models have shown that MEHHTP exposure can enhance lipogenic gene expression, further implicating it in metabolic disorders.
Table 2: Health Risks Associated with MEHHTP
| Health Condition | Mechanism of Action |
|---|---|
| Non-Alcoholic Fatty Liver Disease | Activation of LXRα and lipogenesis |
| Potential Endocrine Disruption | Altered gene expression patterns |
Future Research Directions
Given the increasing use of DEHTP as a plasticizer and its implications for human health, further research is warranted to elucidate the toxicological profile of MEHHTP. Future studies should focus on:
- Longitudinal biomonitoring to assess changes in exposure over time.
- Investigating the mechanisms by which MEHHTP influences metabolic pathways.
- Evaluating the cumulative effects of MEHHTP alongside other environmental pollutants.
Mechanism of Action
The mechanism of action of Mono-2-ethylHydroxyhexylTerephthalate involves its interaction with various molecular targets and pathways. It can act as a plasticizer by embedding itself between polymer chains, increasing their flexibility and durability . In biological systems, it may interact with cellular receptors and enzymes, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Biomarker Profiles
| Parameter | MEHHTP | MECPTP | MEHP |
|---|---|---|---|
| Detection Frequency | 95–100% | 90–95% | 98–100% |
| Median Urinary Level | 0.45 µg/L | 0.32 µg/L | 5.6 µg/L |
| Specificity | DEHTP-only | DEHTP-only | DEHP-only |
Table 2. Health Effect Comparisons
| Health Outcome | MEHHTP | MEHP |
|---|---|---|
| NAFLD Risk | ++ | ++ |
| Oxidative Stress | + (GGT, WBC) | + (hsCRP) |
| Endocrine Disruption | − (Limited data) | +++ |
Biological Activity
Mono-2-ethylhydroxyhexyl terephthalate (MEHHTP) is a significant metabolite of di-2-ethylhexyl terephthalate (DEHTP), a plasticizer used as a replacement for phthalates in various applications. Understanding the biological activity of MEHHTP is crucial due to its implications for human health and environmental safety.
Chemical Structure and Properties
MEHHTP is derived from the hydrolysis of DEHTP, which features a terephthalate backbone. The structure of MEHHTP includes an ethyl group and a hydroxyhexyl side chain, contributing to its solubility and reactivity in biological systems.
Metabolism and Excretion
Research indicates that MEHHTP is primarily formed through the metabolic pathways involving DEHTP. In vitro studies have shown that DEHTP is metabolized by human liver microsomes, resulting in several metabolites, including MEHHTP and terephthalic acid (TPA) as major products .
Table 1: Metabolites of DEHTP
| Metabolite Name | Type | Major Findings |
|---|---|---|
| This compound (MEHHTP) | Metabolite | Detected in urine; potential biomarker for exposure |
| Terephthalic acid (TPA) | Major metabolite | Commonly found in various terephthalates |
| Mono-2-ethylhexyl terephthalate (MEHTP) | Minor metabolite | Identified alongside MEHHTP |
| Mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP) | Oxidative metabolite | Significant exposure biomarker |
Toxicokinetics
The toxicokinetics of MEHHTP differ from those of its parent compound DEHTP. Studies have shown that MEHHTP is less frequently detected than other metabolites, indicating potential differences in absorption, distribution, metabolism, and elimination processes. For instance, urinary concentrations of MEHHTP were found to be lower compared to other metabolites like MECPTP, suggesting distinct metabolic pathways .
Health Effects
Recent studies have explored the associations between MEHHTP levels and various health outcomes. For example, higher concentrations of DEHTP metabolites, including MEHHTP, were negatively correlated with reproductive parameters such as the number of mature oocytes and fertilized embryos . This suggests potential reproductive toxicity associated with exposure to these compounds.
Case Study: Maternal Exposure
In a study examining maternal urinary phthalate metabolites during pregnancy, researchers found associations between elevated levels of MEHHTP and adverse reproductive outcomes. The study highlighted that maternal exposure to DEHTP metabolites could influence fetal development and pregnancy outcomes .
Environmental Impact
The environmental persistence of MEHHTP raises concerns regarding its ecological effects. As a breakdown product of DEHTP, it may accumulate in aquatic systems, potentially affecting wildlife. Its detection in human urine samples indicates widespread exposure, prompting further investigation into its environmental fate and biological effects on non-target organisms .
Q & A
Q. What analytical methods are recommended for quantifying MEHHTP in biological samples?
MEHHTP is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) after enzymatic hydrolysis of urine samples. Key steps include:
- Hydrolysis : Incubate urine with β-glucuronidase (e.g., 20 µL enzyme in 1 mL ammonium acetate buffer) at 37°C for 15 hours to release conjugated metabolites .
- Calibration : Use MEHHTP standards (e.g., 1–200 ppb) and quality controls (low, medium, high concentrations) to ensure precision.
- Detection : Employ isotope-dilution LC-MS/MS for high sensitivity and specificity, as described in NHANES protocols for DEHTP metabolites .
Q. How is MEHHTP distinguished from structurally similar metabolites in human biomonitoring?
MEHHTP is differentiated using chromatographic separation and mass spectrometry transitions. For example:
- Chromatography : Reverse-phase columns (e.g., C18) separate MEHHTP from co-eluting metabolites like MECPTP.
- Mass transitions : Monitor unique precursor-to-product ion pairs (e.g., m/z 307→159 for MEHHTP) .
- Quality assurance : Include method blanks and matrix-matched controls to rule out cross-reactivity .
Advanced Research Questions
Q. What experimental design considerations are critical for assessing MEHHTP toxicity in vitro?
- Dose selection : Use physiologically relevant concentrations (e.g., 1–200 µM) based on human urinary levels .
- Cell models : Prioritize human placental (HTR-8/SVneo) or hepatic (HepG2) cells, as MEHHTP may target oxidative stress pathways .
- Endpoint assays : Measure reactive oxygen species (ROS) using fluorogenic probes (e.g., 2’,7’-dichlorofluorescein) and quantify gene expression via RT-PCR arrays (e.g., redox-sensitive genes like PTGS2 and TXNRD2) .
Q. How can researchers reconcile discrepancies between epidemiological and mechanistic data on MEHHTP toxicity?
- Confounding factors : Adjust for co-exposure to other plasticizers (e.g., DEHP metabolites) using multivariate regression in epidemiological studies .
- In vitro-in vivo extrapolation (IVIVE) : Compare urinary MEHHTP levels (e.g., NHANES data) with in vitro effective concentrations to assess biological relevance .
- Systematic reviews : Apply PRISMA guidelines to evaluate study heterogeneity, as demonstrated in DEHP toxicity reviews .
Q. What are the challenges in identifying MEHHTP-specific biomarkers of exposure and effect?
- Metabolite specificity : MEHHTP shares metabolic pathways with DEHTP; use stable isotope tracers to track its unique oxidative products (e.g., MECPTP) .
- Omics integration : Combine metabolomics (urinary MEHHTP) with transcriptomics (e.g., placental PTGS2 expression) to link exposure to molecular effects .
- Temporal variability : Account for intra-individual variability in urinary MEHHTP levels via repeated sampling in longitudinal cohorts .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
